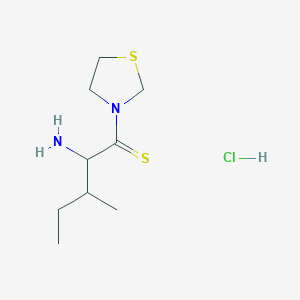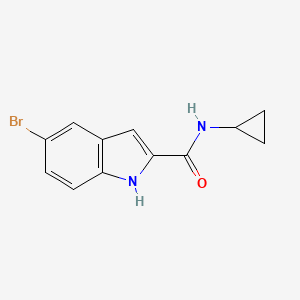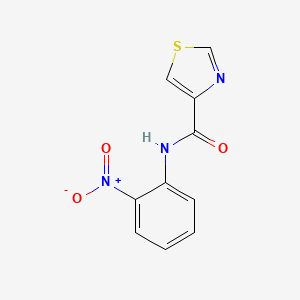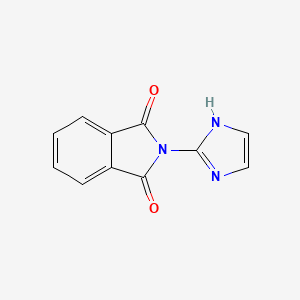
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is a chiral compound that features a naphthalene ring attached to the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and glutamic acid.
Formation of Naphthalen-2-ylmethyl Intermediate: The naphthalene ring is functionalized to introduce a methyl group at the 2-position, forming naphthalen-2-ylmethyl.
Coupling Reaction: The naphthalen-2-ylmethyl intermediate is then coupled with the glutamic acid backbone using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid in high purity.
Industrial Production Methods
Industrial production methods for (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the glutamic acid backbone.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the naphthalene ring or the glutamic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring may yield naphthol derivatives, while reduction of the glutamic acid backbone may produce amino alcohols.
Scientific Research Applications
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of novel materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: The compound is used in biological studies to investigate its interactions with proteins and enzymes, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamic acid backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(naphthalen-2-ylmethyl)glutamic acid: The enantiomer of the compound, which may have different biological activity and properties.
4-(naphthalen-2-ylmethyl)glutamic acid: A similar compound without the chiral centers, which may have different reactivity and applications.
Uniqueness
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. The presence of the naphthalene ring also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21) |
InChI Key |
YDWIUFASTTZKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)




![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)





![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
